

Biological activity of 3-Phenyl-2-thioxoimidazolidin-4-one derivatives

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Compound of Interest

Compound Name: 3-Phenyl-2-thioxoimidazolidin-4-one

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An In-depth Technical Guide on the Biological Activity of **3-Phenyl-2-thioxoimidazolidin-4-one** Derivatives

Introduction

The 2-thioxoimidazolidin-4-one scaffold, particularly its 3-phenyl substituted derivatives, represents a "privileged structure" in medicinal chemistry.^[1] These heterocyclic compounds exhibit a broad spectrum of pharmacological properties, making them a focal point for the design and development of novel therapeutic agents.^{[1][2]} The versatility of this core structure allows for substitutions at various positions, leading to a wide array of derivatives with diverse biological activities. These activities include anticancer, antimicrobial, antifungal, antiviral, anticonvulsant, and anti-inflammatory effects.^{[2][3][4]} This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of **3-Phenyl-2-thioxoimidazolidin-4-one** derivatives, with a focus on their anticancer and antimicrobial properties.

General Synthesis Protocols

The synthesis of **3-Phenyl-2-thioxoimidazolidin-4-one** derivatives typically involves multi-step reactions. A common approach begins with the reaction of an appropriate amino acid with phenyl isothiocyanate, followed by cyclization. Another method involves the reaction of a thiosemicarbazide derivative with an α -haloester like ethyl chloroacetate.

Protocol 1: Synthesis from C-Phenylglycine Derivatives

This method involves the reaction of C-phenylglycine derivatives with phenyl isothiocyanate (PhNCS).

Experimental Protocol:

- A mixture of the selected C-aryl-glycine (10 mmol) and phenyl isothiocyanate (10 mmol) is prepared.
- The reaction is carried out according to the general procedures outlined in the literature, often involving a suitable solvent and catalyst.[\[5\]](#)
- The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period.
- Upon completion, the product is isolated, often by precipitation after adding water.
- The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired 3-Phenyl-5-aryl-2-thioxoimidazolidin-4-one derivative.
[\[5\]](#)

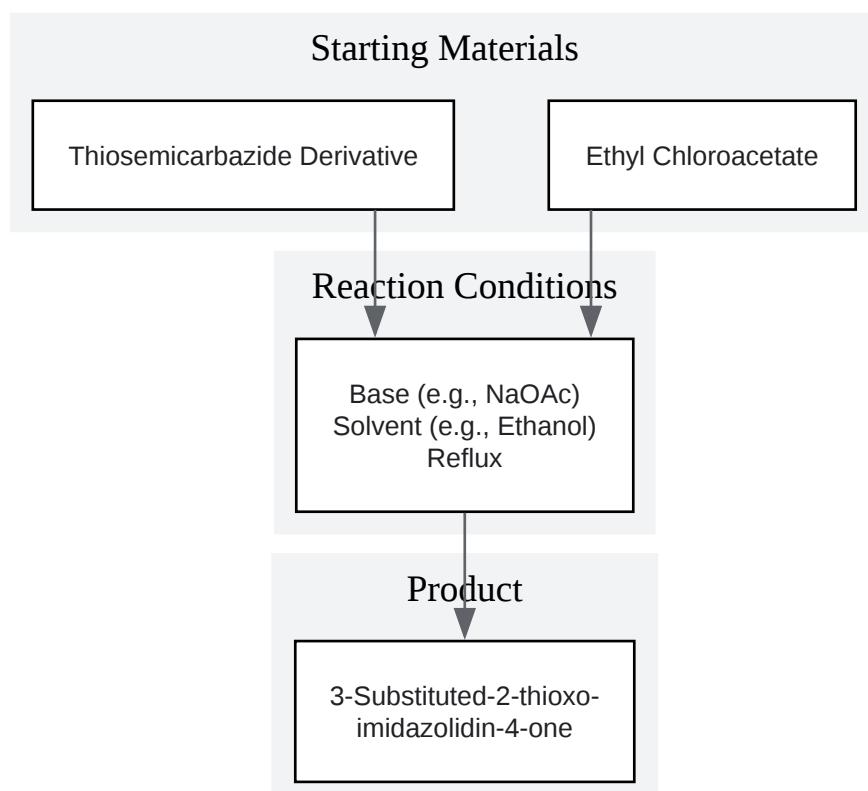
Protocol 2: Synthesis from Thiosemicarbazide Derivatives

This protocol involves the cyclization of a thiosemicarbazide derivative with an alkyl α -haloacetate.

Experimental Protocol:

- A substituted thiosemicarbazide, for instance, (E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide, is prepared.
- This precursor is reacted with an alkyl α -haloacetate, such as ethyl chloroacetate, in the presence of a base like anhydrous potassium carbonate or fused sodium acetate.[\[2\]\[6\]](#)
- The reaction mixture is typically refluxed in a suitable solvent (e.g., ethanol) for several hours.

- After cooling, the resulting solid is filtered, washed, and dried.
- Purification is achieved through recrystallization to yield the target 2-thioxoimidazolidin-4-one derivative.[2]



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Caption: General workflow for synthesis from thiosemicarbazides.

Biological Activity: Anticancer Properties

Derivatives of 2-thioxoimidazolidin-4-one have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of these derivatives are typically quantified by their half-maximal inhibitory concentration (IC_{50}) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound	Cancer Cell Line	IC ₅₀ (µM or µg/mL)	Reference Drug	Reference IC ₅₀	Citation
Compound 4	HepG2 (Liver)	0.017 µM	Staurosporin e	5.07 µM	[7]
Compound 2	HepG2 (Liver)	0.18 µM	5-Fluorouracil	5.18 µM	[7]
Compound 14	HepG2 (Liver)	2.33 µg/mL	Doxorubicin	4.5 µg/mL	[2][8]
Compound 7	HepG2 (Liver)	74.21 µg/mL	Doxorubicin	19.32 µg/mL	[3]
Compound 5	MCF-7 (Breast)	3.98 µg/mL	Doxorubicin	4.5 µg/mL	[2][8]
An Imidazoline Derivative	HCT-116 (Colon)	0.76 µg/mL	-	-	[3]

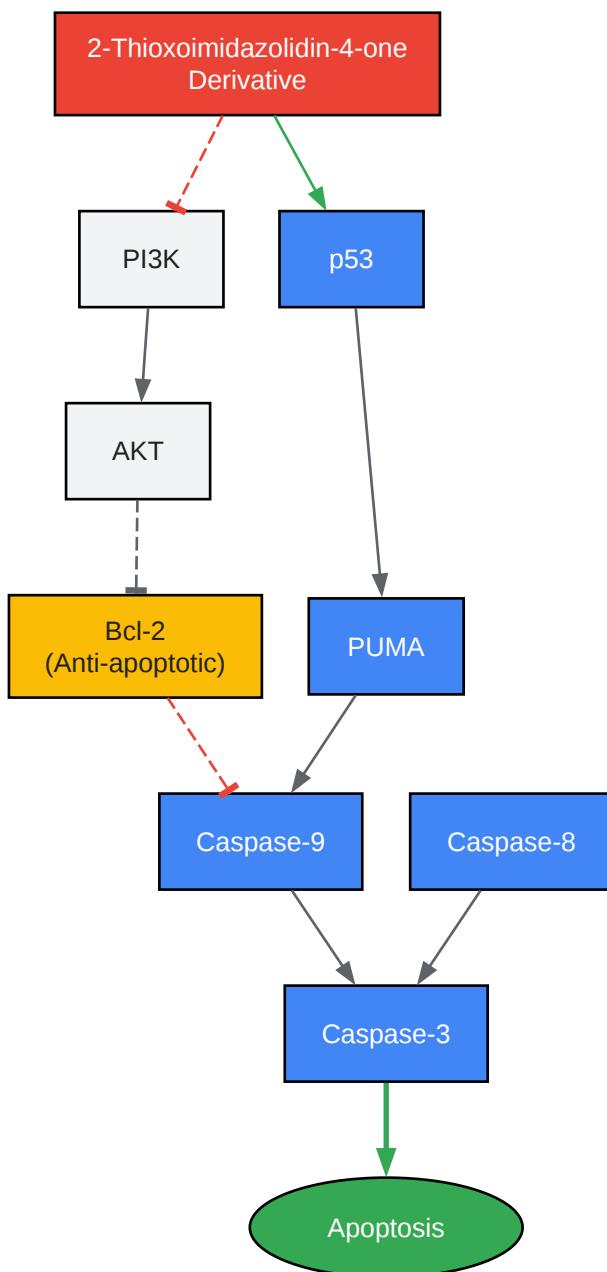
*Note: The specific structures for Compounds 2 and 4 are detailed in the cited literature.[7]

Mechanism of Action: Apoptosis Induction via PI3K/AKT Pathway

Several studies indicate that the anticancer activity of these compounds stems from their ability to induce apoptosis (programmed cell death) in cancer cells.[3][7] A key mechanism involves the inhibition of the PI3K/AKT signaling pathway, which is a critical pathway for cell survival and proliferation.

Inhibition of the PI3K/AKT pathway by these derivatives leads to a cascade of downstream events:

- Downregulation of Anti-Apoptotic Proteins: The expression of anti-apoptotic genes like Bcl-2 is impeded.[7]
- Upregulation of Pro-Apoptotic Proteins: The expression of pro-apoptotic genes is enhanced. This includes tumor suppressor p53 and its target PUMA.[7]
- Activation of Caspases: The process activates key executioner enzymes called caspases. Studies have shown significant upregulation of Caspase-3, Caspase-8 (extrinsic pathway), and Caspase-9 (intrinsic pathway), which ultimately leads to the dismantling of the cell.[7]
- Cell Cycle Arrest: These compounds can also cause cell cycle arrest, for instance, at the G2/M phase, preventing the cancer cells from dividing.[7]

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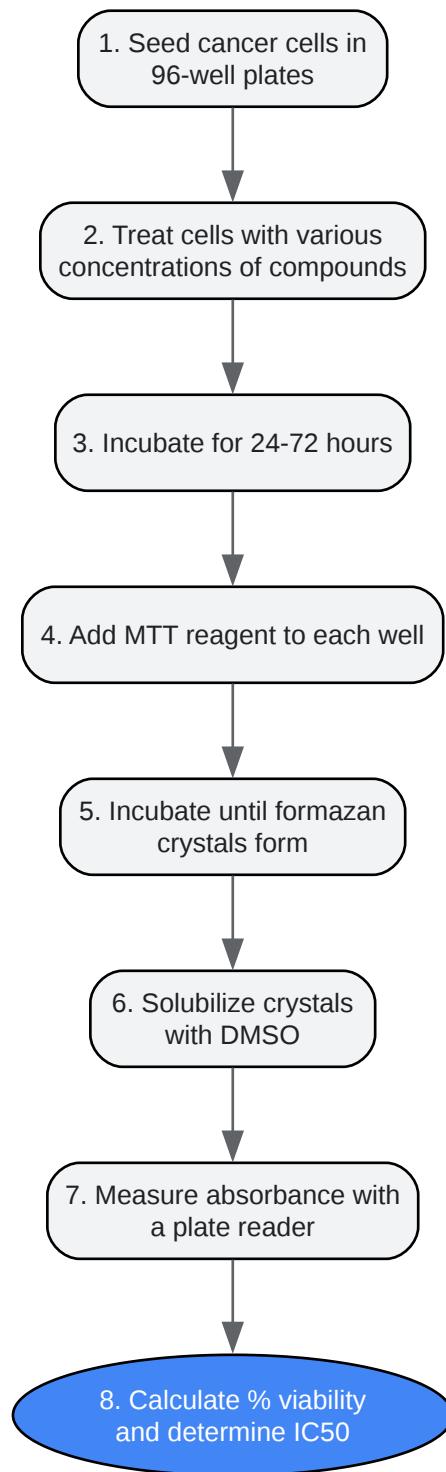
Caption: PI3K/AKT signaling pathway inhibited by active derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

- Cell Seeding: Cancer cells (e.g., HepG-2, HCT-116) are seeded into 96-well plates at a density of approximately 1×10^5 cells per well and incubated overnight to allow for cell adhesion.[9]
- Compound Treatment: The cells are then treated with various concentrations of the 2-thioxoimidazolidin-4-one derivatives (e.g., from 1 to 500 $\mu\text{g}/\text{mL}$). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.[2][3]
- Incubation: The plates are incubated for a period of 24 to 72 hours under standard conditions (37°C, 5% CO₂).[10]
- MTT Addition: After incubation, the culture medium is removed, and MTT solution is added to each well. The plates are incubated for another few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.[11][12]
- Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.
- Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting cell viability against the compound concentration.



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